molecular formula C9H11BClFO4 B578287 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid CAS No. 1256346-26-5

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

Cat. No.: B578287
CAS No.: 1256346-26-5
M. Wt: 248.441
InChI Key: FUXWTCCXYLIMOQ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, fluoro, and methoxyethoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid typically involves the following steps:

    Halogenation: The starting material, a phenyl derivative, undergoes halogenation to introduce the chloro and fluoro substituents.

    Methoxyethoxylation: The intermediate product is then subjected to a methoxyethoxylation reaction to introduce the methoxyethoxy group.

    Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters and efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions include substituted phenylboronic acids, biaryl compounds, and various derivatives with modified functional groups. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is unique due to the presence of the methoxyethoxy group, which enhances its solubility and reactivity. This makes it a more versatile reagent in organic synthesis and broadens its range of applications in scientific research and industrial processes .

Properties

IUPAC Name

[4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWTCCXYLIMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681659
Record name [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-26-5
Record name [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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